Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate
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Overview
Description
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is a complex organic compound with a unique structure that includes bromine, fluorine, and a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Fluorination: Introduction of the fluorine atom, often using reagents like Selectfluor.
Esterification: Formation of the methyl ester group through reaction with methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of halogenated benzofuran derivatives on biological systems.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-fluoro-2-methylaniline: A related compound with similar halogenation but different functional groups.
Methyl 4-bromo-2-fluorobenzoate: Another compound with a similar structure but lacking the benzofuran ring.
Uniqueness
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is unique due to its combination of bromine, fluorine, and the benzofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Biological Activity
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C13H14BrFO3 and features a benzofuran core with various substituents that influence its biological activity.
Structural Characteristics
Property | Value |
---|---|
Molecular Weight | 303.15 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
This compound exhibits several biological activities that are primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms.
Inhibition of PARP
Studies have demonstrated that derivatives of benzofuran compounds can selectively inhibit PARP activity, leading to increased cytotoxicity in cancer cells, particularly those deficient in BRCA1/2 genes. For instance, compounds similar to this compound have shown IC50 values ranging from 0.079 μM to 2.12 μM against PARP-1 .
Cytotoxicity Studies
Case Study: BRCA Deficient Cancer Cells
A notable study investigated the effects of this compound on BRCA-deficient DT40 cells. The results indicated that the compound exhibited selective cytotoxicity, enhancing the therapeutic potential for treating certain types of breast and ovarian cancers .
Structure-Activity Relationship (SAR)
The introduction of halogen atoms such as bromine and fluorine has been shown to significantly enhance the potency of benzofuran derivatives. For example, the presence of a fluorine atom at the 5-position has been correlated with improved PARP inhibition and increased cytotoxic effects .
Properties
Molecular Formula |
C12H12BrFO3 |
---|---|
Molecular Weight |
303.12 g/mol |
IUPAC Name |
methyl 4-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C12H12BrFO3/c1-12(2)5-7-9(13)8(14)4-6(10(7)17-12)11(15)16-3/h4H,5H2,1-3H3 |
InChI Key |
NFJPJJJAYFZLRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)OC)C |
Origin of Product |
United States |
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